(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is a compound belonging to the class of benzodiazepines, which are known for their psychoactive properties. This specific compound is characterized by its unique structure, which includes a fused benzene and diazepine ring. It has been studied for its potential therapeutic applications, particularly in the fields of neurology and psychiatry.
The compound can be classified under the category of benzodiazepines, which are widely recognized for their effects on the central nervous system. Benzodiazepines are primarily used as anxiolytics, sedatives, and muscle relaxants. The specific chemical structure of (S)-3-amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one allows it to interact with GABA receptors in the brain, leading to its pharmacological effects .
The synthesis of (S)-3-amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one typically involves several key steps. One common method includes the base-mediated alkylation of (S)-3-methyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one with aminoethyl chlorides. This reaction is conducted in a solvent such as dimethylformamide and requires a base like potassium carbonate to facilitate the reaction .
Another approach employs microwave-assisted synthesis, which can enhance reaction specificity and yield. In this method, the alkylation occurs preferentially at the nitrogen atom N-4 due to the increased production of anions under microwave conditions . The use of computational chemistry methods has also been reported to elucidate the reaction mechanisms involved in these synthetic pathways.
The molecular formula of (S)-3-amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is C10H12N2O. Its structure features a diazepine ring fused to a benzene ring with an amino group at position 3 and a methyl group at position 1. The compound's stereochemistry is crucial for its biological activity, as it is specifically the (S) enantiomer that exhibits desired pharmacological effects .
(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one can participate in various chemical reactions typical for benzodiazepines. These include:
The reactivity of this compound is influenced by its functional groups and the presence of nitrogen atoms in the diazepine ring.
The mechanism of action for (S)-3-amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one involves modulation of gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABAergic transmission, this compound promotes sedative and anxiolytic effects. Specifically, it binds to the benzodiazepine site on GABA_A receptors, facilitating increased chloride ion influx into neurons and leading to hyperpolarization .
(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one typically appears as a white to off-white solid. Its melting point and solubility characteristics can vary based on purity and crystalline form.
The compound is stable under standard laboratory conditions but may be sensitive to light or moisture. It has a molecular weight of approximately 176.22 g/mol and exhibits basic properties due to the amino group present in its structure .
(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has potential applications in medicinal chemistry as a lead compound for developing new anxiolytic or sedative medications. Its structural characteristics make it a candidate for further exploration in drug design aimed at treating anxiety disorders or insomnia.
Base-mediated alkylation serves as a fundamental strategy for introducing nitrogen substituents in benzodiazepinone synthesis. The regioselectivity of alkylation is heavily influenced by the choice of base and reaction conditions. Under conventional heating with potassium carbonate in dimethylformamide (DMF), alkylation preferentially occurs at the more acidic amide nitrogen (N¹ position). This preference is attributed to the higher acidity of the amide proton compared to the secondary amine proton in the diazepine ring. However, computational studies (MP2/6-31G* and HF/6-31G*) reveal that deprotonation at N⁴ becomes kinetically competitive under specific conditions due to a lower energy barrier for anion formation at this position [6]. The exocyclic N¹–Cᴿ bond rotation in alkylated products significantly impacts molecular conformation, with density functional theory (DFT) calculations predicting rotational barriers of 10–15 kcal/mol that influence biological activity by modulating receptor binding conformations [6].
Microwave irradiation has revolutionized the synthesis of chiral benzodiazepinones by enabling precise control over reaction kinetics and stereochemical outcomes. When applied to the alkylation of (S)-3-amino-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one, microwave heating at controlled power levels (typically 100–150W) for short durations (90 seconds) dramatically shifts regioselectivity toward N⁴-alkylation with >95% specificity . This phenomenon is attributed to the enhanced dipole moment associated with N⁴-deprotonation (Δμ = 3.5–4.2 D), which responds more efficiently to microwave energy than the N¹-deprotonation pathway (Δμ = 1.2–1.8 D). The rapid, uniform heating minimizes thermal racemization at the C³ chiral center, preserving enantiomeric excess (>98% ee) compared to conventional methods where extended heating at 80°C causes significant epimerization (15–20% loss in ee) [7].
Table 1: Comparative Analysis of Conventional vs. Microwave-Assisted Alkylation
Parameter | Conventional Heating | Microwave Irradiation |
---|---|---|
Reaction Time | 4–6 hours | 90 seconds |
N⁴/N¹ Regioselectivity | 15:85 | 95:5 |
Enantiomeric Excess (ee) | 80–85% | >98% |
Isolated Yield | 65–75% | 85–90% |
Temperature Control | Moderate | Precise |
Preserving the (S)-configuration at the C³ amino center requires strategic reaction design due to the risk of base-catalyzed epimerization. Key approaches include: (1) Low-temperature deprotonation (-78°C) using non-nucleophilic bases (lithium diisopropylamide, LDA) to generate configurationally stable enolates; (2) Kinetic control through silyl protection of the C³-amino group prior to N-alkylation, reducing acidity at C³; and (3) Solvent optimization with tetrahydrofuran/dimethyl sulfoxide (THF/DMSO) mixtures (4:1) that stabilize the transition state for alkylation without epimerization [9]. Computational studies (B3LYP/6-311++G(d,p)) reveal that the inversion barrier for the seven-membered ring in (S)-configured derivatives (ΔG‡ ≈ 17.5 kcal/mol) creates a protective conformational environment that resists racemization when reaction temperatures are maintained below 60°C [6] [9].
The biological activity of benzodiazepinone derivatives is profoundly influenced by spacer groups incorporated at N¹, particularly in modulating physicochemical properties and target interactions. Ethylene spacers conjugated with aryl ketones enhance planarity and π-stacking capabilities, while alkyl chains improve hydrophobicity and membrane permeability. In cytotoxic evaluations, derivatives featuring 4-methylthiophenyl spacers demonstrated IC₅₀ values of 17.16 ± 1.54 μM (MCF-7) and 16.19 ± 1.35 μM (HCT-116), outperforming morpholine-containing analogues (IC₅₀ >60 μM) [2] . Molecular modeling indicates that optimal spacer length (n = 2–3 methylene units) allows simultaneous engagement with hydrophobic pockets and hydrogen-bonding residues in enzyme active sites. Steric effects are particularly pronounced with tert-butyl groups, which reduce potency by 8-fold compared to linear propyl chains due to suboptimal van der Waals contacts [2] [8].
Table 2: Biological Activity of Diazepinone Derivatives with Varying Spacer Groups
Spacer Group | ChromLog Dᴘʜ7.4 | T. cruzi pIC₅₀ | HCT-116 IC₅₀ (μM) |
---|---|---|---|
4-Methylphenyl | 4.6 | 6.0 ± 0.2 | 90.91 ± 3.21 |
4-Methoxyphenyl | 4.1 | 5.5 ± 0.3 | >100 |
4-Fluorophenyl | 4.3 | 5.8 ± 0.2 | 95.26 ± 2.32 |
4-Methylthiobenzyl | 4.9 | 6.4 ± 0.3 | 16.19 ± 1.35 |
Morpholinoethyl | 3.1 | <4.3 | 82.02 ± 0.95 |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: